Driselase

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

85186-71-6 |

|---|---|

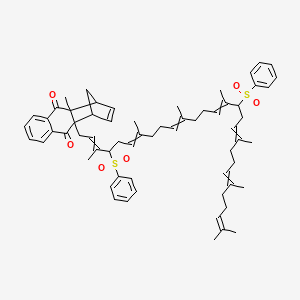

Molecular Formula |

C63H78O6S2 |

Molecular Weight |

995.4 g/mol |

IUPAC Name |

2-[4,16-bis(benzenesulfonyl)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-11-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione |

InChI |

InChI=1S/C63H78O6S2/c1-45(2)22-18-23-46(3)24-19-26-48(5)36-40-58(70(66,67)54-30-12-10-13-31-54)50(7)29-21-28-47(4)25-20-27-49(6)37-41-59(71(68,69)55-32-14-11-15-33-55)51(8)42-43-63-53-39-38-52(44-53)62(63,9)60(64)56-34-16-17-35-57(56)61(63)65/h10-17,22,24-25,29-39,42,52-53,58-59H,18-21,23,26-28,40-41,43-44H2,1-9H3 |

InChI Key |

DCOQAGJHKBSTAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCC(C(=CCCC(=CCCC(=CCC(C(=CCC12C3CC(C1(C(=O)C4=CC=CC=C4C2=O)C)C=C3)C)S(=O)(=O)C5=CC=CC=C5)C)C)C)S(=O)(=O)C6=CC=CC=C6)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Driselase® Enzyme Complex Composition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Driselase® is a commercially available enzyme preparation renowned for its efficacy in the enzymatic degradation of plant cell walls, a critical step in protoplast isolation and various biotechnological applications. This technical guide provides a comprehensive overview of the core composition of the this compound enzyme complex, presenting quantitative data on its key enzymatic activities. Detailed experimental protocols for the characterization of these activities are provided, alongside visualizations of the enzymatic workflow and assay methodologies to support researchers in their practical applications.

Introduction

This compound® is a multi-component enzyme mixture derived from fungal sources, most commonly Basidiomycetes sp. or Trichoderma viride.[1][2] Its primary utility lies in its synergistic action on the complex polysaccharide matrix of plant cell walls, facilitating the release of viable protoplasts for use in genetic engineering, cell fusion, and other areas of plant science.[2][3][4] The complex contains a variety of hydrolytic enzymes, with cellulases, hemicellulases (including xylanase), and pectinases being the principal components.[1][5] The exact composition and specific activities of the constituent enzymes can vary depending on the fungal source and the manufacturing process.[1] This guide focuses on a this compound preparation from Basidiomycetes sp., providing available quantitative data and standardized assay protocols.

Core Enzyme Composition and Activities

The efficacy of this compound stems from the concerted action of its primary enzymatic components, which target the main structural polysaccharides of the plant cell wall. The major activities present in this compound are cellulase, xylanase, pectinase, and laminarinase.[3][4]

Data Presentation: Quantitative Analysis of this compound Activities

The following table summarizes the known quantitative data for the enzymatic activities found in a commercial preparation of this compound from Basidiomycetes sp..

| Enzyme Activity | Reported Specific Activity | Unit Definition | Source |

| Cellulase | ≥100 U/mg solid | One unit will liberate 1.0 µmol of glucose from cellulose (B213188) in one hour at pH 5.0 at 37°C. | [6] |

| Xylanase | Not specified in U/mg | One unit will liberate 1.0 milligram of reducing sugar (measured as glucose) from xylan (B1165943) per minute at pH 4.5 at 37°C. | [6][7] |

| Laminarinase | Not specified in U/mg | One unit will liberate 1.0 mg of reducing sugar (as glucose) from laminarin per minute at pH 5.0 at 37°C. | [6] |

| Pectinase | Present, but specific activity not provided in readily available documentation. | Typically defined as the amount of enzyme that catalyzes the liberation of 1 µmol of galacturonic acid from polygalacturonic acid per minute. | [5] |

Synergistic Action on Plant Cell Wall

The constituent enzymes of this compound work in synergy to deconstruct the plant cell wall. Pectinases first degrade the pectin-rich middle lamella, which cements adjacent plant cells together. Subsequently, cellulases and hemicellulases (xylanases) hydrolyze the cellulose microfibrils and hemicellulose matrix of the primary and secondary cell walls, respectively. This coordinated enzymatic attack leads to the complete digestion of the cell wall and the release of the protoplast.

References

- 1. This compound - Creative Enzymes [creative-enzymes.com]

- 2. This compound™ 崩溃酶, 来自担子菌属 BioReagent, suitable for plant cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. This compound | fungal protoplasting enzyme preparation | CAS# 85186-71-6 | ell wall degrading enzyme| InvivoChem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Active Enzymes in Driselase for Researchers and Drug Development Professionals

December 19, 2025

Introduction

Driselase is a commercially available enzyme preparation renowned for its potent cell wall-degrading capabilities.[1][2] This complex mixture of hydrolytic enzymes is widely utilized in research and industrial applications, including the generation of plant and fungal protoplasts, biomass conversion, and the extraction of cellular components.[1][2][3] The efficacy of this compound stems from the synergistic action of its various constituent enzymes, which collectively dismantle the complex polysaccharide matrix of cell walls. This technical guide provides an in-depth overview of the primary active enzymes found in this compound, presenting quantitative data on their activities and detailed experimental protocols for their assessment.

This compound is typically derived from fungal sources, most commonly reported as Basidiomycetes sp., Trichoderma viride, or Irpex lacteus.[1][3] The exact composition and enzymatic profile can vary depending on the source organism and the manufacturing process.[1] However, the core enzymatic activities consistently present in this compound preparations include cellulase (B1617823), hemicellulase, pectinase (B1165727), laminarinase, xylanase, and endo-1,3-β-glucanase.[4][5][6][7]

Core Active Enzymes and Quantitative Analysis

The primary enzymatic activities in this compound target the major components of plant and fungal cell walls. The following table summarizes the known active enzymes and their reported quantitative activities. It is important to note that these values can vary between different batches and suppliers of this compound.

| Enzyme Activity | Substrate | Reported Activity | Unit Definition | Source |

| Cellulase | Cellulose (B213188) | ≥100 U/mg solid | One unit will liberate 1.0 µmol of glucose from cellulose in 1 hour at pH 5.0 at 37°C. | [4] |

| Laminarinase | Laminarin | - | - | [5][6] |

| Xylanase | Xylan (B1165943) | - | One unit will liberate 1.0 milligram of reducing sugar (measured as glucose) from xylan per minute at pH 4.5 at 37°C. | [5][6] |

| Hemicellulase | Hemicellulose | - | - | [1][2] |

| Pectinase | Pectin (B1162225) | - | - | [1][2] |

| endo-1,3-β-Glucanase | β-1,3-glucan | - | - | [7] |

Quantitative data for laminarinase, hemicellulase, pectinase, and endo-1,3-β-glucanase in commercial this compound preparations are not consistently reported in publicly available datasheets. Researchers should perform specific activity assays to quantify these activities in their specific batch of this compound.

Experimental Protocols for Enzyme Activity Assays

Accurate determination of the enzymatic activities within a this compound preparation is crucial for standardizing experiments and ensuring reproducibility. The following sections provide detailed methodologies for assaying the key enzymatic activities.

Xylanase Activity Assay (Colorimetric Method)

This protocol is adapted from the Sigma-Aldrich quality control test procedure for this compound (Product No. D9515).

Principle: Xylanase hydrolyzes xylan to produce reducing sugars. The concentration of reducing sugars is determined colorimetrically using p-hydroxybenzoic acid hydrazide (PAHBAH), with the absorbance measured at 410 nm.

Reagents:

-

A. 100 mM Sodium Acetate Buffer, pH 4.5 at 37°C: Prepare in deionized water and adjust the pH with 5 M HCl.

-

B. 2.5% (w/v) Xylan Substrate Solution: Dissolve xylan (e.g., from oat spelt) in Reagent A.

-

C. This compound (Xylanase) Enzyme Solution: Immediately before use, prepare a solution containing 0.075–0.15 units/mL of xylanase in cold deionized water.

-

D. 500 mM Sodium Hydroxide Solution.

-

E. 0.5% (w/v) p-Hydroxybenzoic Acid Hydrazide (PAHBAH) Solution: Prepare fresh in Reagent D.

-

F. Glucose Standard Solution (0.2 mg/mL): Used to generate a standard curve.

Procedure:

-

Reaction Setup: In suitable tubes, pipette 3.00 mL of Reagent A and 1.00 mL of Reagent B. For the blank, use 1.00 mL of deionized water instead of the enzyme solution.

-

Equilibration: Mix by swirling and equilibrate the tubes to 37°C.

-

Enzyme Addition: Add 1.00 mL of Reagent C (Enzyme Solution) to the test samples.

-

Incubation: Mix by swirling and incubate at 37°C for exactly 60 minutes.

-

Color Development:

-

Prepare a set of tubes for the standards, test samples, and blank.

-

Add appropriate volumes of the reaction mixtures and glucose standards to these tubes.

-

Add 5.0 mL of Reagent E (PAHBAH Solution) to all tubes.

-

-

Boiling: Immediately mix and place the tubes in a boiling water bath for 5 minutes.

-

Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance at 410 nm.

Calculations:

-

Prepare a standard curve by plotting the absorbance of the glucose standards against their concentration.

-

Determine the amount of reducing sugar (as glucose) liberated in the test samples from the standard curve.

-

Calculate the xylanase activity in units/mg of solid this compound. One unit is defined as the amount of enzyme that liberates 1.0 mg of reducing sugar from xylan per minute at pH 4.5 and 37°C.

General Methodologies for Other Key Enzyme Assays

Principle: Cellulase activity is commonly measured by quantifying the release of reducing sugars (primarily glucose) from a cellulose substrate, such as carboxymethyl cellulose (CMC) or filter paper. The dinitrosalicylic acid (DNS) method is a standard colorimetric assay for reducing sugars.

General Protocol Outline:

-

Substrate Preparation: Prepare a solution of carboxymethyl cellulose (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM sodium citrate, pH 4.8).

-

Enzyme Reaction: Incubate a known amount of this compound solution with the substrate at a specific temperature (e.g., 50°C) for a defined time.

-

Termination and Color Development: Stop the reaction by adding DNS reagent and heat the mixture in a boiling water bath.

-

Measurement: Measure the absorbance at 540 nm and determine the amount of reducing sugar released using a glucose standard curve.

-

Calculation: Express cellulase activity in units, where one unit is typically defined as the amount of enzyme that releases 1 µmol of glucose per minute under the assay conditions.

Principle: Pectinase activity is determined by measuring the release of galacturonic acid from a pectin substrate. The DNS method or other methods for quantifying reducing sugars can be employed.

General Protocol Outline:

-

Substrate Preparation: Prepare a solution of pectin (e.g., 0.5% w/v from citrus peel) in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.0).

-

Enzyme Reaction: Incubate the this compound solution with the pectin substrate at a controlled temperature (e.g., 40°C) for a specific duration.

-

Quantification of Reducing Sugars: Use the DNS method as described for the cellulase assay to measure the liberated reducing sugars. A galacturonic acid standard curve should be used for accurate quantification.

-

Calculation: Define one unit of pectinase activity as the amount of enzyme that releases 1 µmol of galacturonic acid per minute.

Principle: Laminarinase, a type of endo-β-1,3-glucanase, hydrolyzes laminarin to produce smaller oligosaccharides and glucose. The activity can be determined by measuring the increase in reducing ends.

General Protocol Outline:

-

Substrate Preparation: Prepare a solution of laminarin (e.g., 0.3% w/v) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.5).[8]

-

Enzyme Reaction: Incubate the this compound solution with the laminarin substrate at 37°C for a set time (e.g., 180 minutes).[8]

-

Reducing Sugar Determination: Quantify the released reducing sugars using the DNS method, measuring the absorbance at 540 nm.[8]

-

Calculation: One unit of laminarinase activity is typically defined as the amount of enzyme required to produce 1 µmol of reducing sugar (measured as glucose) per minute under the assay conditions.

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for characterizing the enzymatic activities in a this compound preparation and a general experimental workflow for a single enzyme assay.

Conclusion

This compound is a powerful enzymatic tool with a complex composition of active enzymes that work in concert to degrade plant and fungal cell walls. For researchers and drug development professionals, a thorough understanding and quantification of these enzymatic activities are paramount for achieving reliable and reproducible results. This guide has provided an overview of the primary active enzymes in this compound, presented available quantitative data, and detailed the experimental protocols necessary for their characterization. By employing these standardized assays, scientists can better control their experimental variables and harness the full potential of this compound in their research endeavors.

References

- 1. This compound - Creative Enzymes [creative-enzymes.com]

- 2. This compound | fungal protoplasting enzyme preparation | CAS# 85186-71-6 | ell wall degrading enzyme| InvivoChem [invivochem.com]

- 3. This compound: The Versatile Enzyme Powering Diverse Industrial Applications – Creative Enzymes Blog [creative-enzymes.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound powder, Protein = 10 biuret 85186-71-6 [sigmaaldrich.com]

- 6. This compound powder, Protein = 10 biuret 85186-71-6 [sigmaaldrich.com]

- 7. This compound Basidiomycetes sp. BioReagent, plant cell culture tested 85186-71-6 [sigmaaldrich.com]

- 8. A set of simple methods for detection and extraction of laminarinase - PMC [pmc.ncbi.nlm.nih.gov]

Driselase: A Technical Guide to its Enzymatic Activities and Applications in Cellular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Driselase is a commercially available, crude enzyme preparation renowned for its potent cell wall-degrading capabilities. While historically associated with the fungus Trichoderma viride due to the similar enzymatic profiles of this genus, the trademarked product this compound is predominantly derived from a species of the phylum Basidiomycetes.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth exploration of the enzymatic composition of this compound, its applications in protoplast isolation, and the underlying signaling pathways in Trichoderma viride that regulate the production of analogous cell wall-degrading enzymes. This document is intended to serve as a comprehensive resource for researchers leveraging cell wall-degrading enzymes in plant and fungal biology, biotechnology, and drug discovery.

This compound is a complex mixture of hydrolytic enzymes, primarily cellulases, hemicellulases (including xylanase and laminarinase), and pectinases.[4][9][10] This enzymatic cocktail acts synergistically to break down the complex polysaccharides that constitute plant and fungal cell walls, making it an invaluable tool for the generation of protoplasts—plant or fungal cells devoid of their cell walls.[9] Protoplasts are essential for a wide range of molecular biology techniques, including genetic transformation, somatic hybridization, and single-cell analysis.

Enzymatic Composition and Activity

The efficacy of this compound lies in its multi-enzyme formulation. The precise quantitative composition can vary between batches and manufacturers, but the core enzymatic activities remain consistent. Below is a summary of the key enzyme classes found in this compound and the enzymes produced by Trichoderma viride.

Key Enzymatic Activities

| Enzyme Class | Specific Enzyme Examples | Substrate | Action |

| Cellulases | Endoglucanases, Exoglucanases (Cellobiohydrolases), β-Glucosidases | Cellulose (B213188) | Hydrolyze β-1,4-glycosidic bonds in cellulose |

| Hemicellulases | Xylanases, Mannanases, Laminarinases (β-1,3-glucanase) | Hemicellulose (Xylans, Mannans), Laminarin | Degrade various hemicellulosic polymers |

| Pectinases | Polygalacturonases, Pectin Lyases, Pectin Methylesterases | Pectin | Break down pectic substances in the middle lamella |

Comparative Enzyme Activity: this compound (Basidiomycetes sp.) vs. Trichoderma viride

While commercial this compound is sourced from Basidiomycetes, Trichoderma viride is a well-known producer of a similar spectrum of cell wall-degrading enzymes.[11][12] The following table provides a comparative overview of typical specific activities for the key enzymes. Note: Specific activity values for commercial this compound are batch-dependent and should be confirmed with the supplier's certificate of analysis.

| Enzyme | This compound (Basidiomycetes sp.) Specific Activity (U/mg protein) | Trichoderma viride Specific Activity (U/mg protein) |

| Total Cellulase (B1617823) | Variable | Up to 1.25 U/mL (crude extract) |

| Xylanase | 0.075 - 0.15 U/mL (for enzyme solution)[13] | Variable |

| Pectinase | Variable | Up to 0.59 U/g (crude extract) |

| Laminarinase | Present, activity variable | Present, activity variable |

Unit definitions can vary. For xylanase from this compound, one unit is defined as the amount of enzyme that liberates 1.0 mg of reducing sugar (measured as glucose) from xylan (B1165943) per minute at pH 4.5 and 37°C.[13]

Experimental Protocols

Protoplast Isolation from Plant Tissue (e.g., Arabidopsis thaliana leaves)

This protocol is a general guideline and may require optimization for different plant species and tissues.

Materials:

-

Young, healthy leaves

-

Enzyme Solution:

-

1.0 - 1.5% (w/v) Cellulase (e.g., Onozuka R-10)

-

0.2 - 0.4% (w/v) Macerozyme R-10

-

0.5% (w/v) this compound

-

0.4 M Mannitol

-

20 mM MES buffer, pH 5.7

-

20 mM KCl

-

10 mM CaCl₂

-

-

W5 Solution:

-

154 mM NaCl

-

125 mM CaCl₂

-

5 mM KCl

-

2 mM MES buffer, pH 5.7

-

-

MMg Solution:

-

0.4 M Mannitol

-

15 mM MgCl₂

-

4 mM MES buffer, pH 5.7

-

-

Sterile water

-

Nylon mesh (e.g., 40-100 µm pore size)

-

Centrifuge tubes

Procedure:

-

Slice young leaves into fine strips (0.5-1 mm) and place them in a petri dish containing the Enzyme Solution.

-

Vacuum infiltrate the leaf strips for 30 minutes to ensure the enzyme solution penetrates the tissue.

-

Incubate in the dark with gentle shaking (40-50 rpm) for 3-6 hours at 25-28°C. Monitor protoplast release periodically under a microscope.

-

Gently filter the protoplast suspension through a nylon mesh to remove undigested debris.

-

Centrifuge the filtrate at 100 x g for 5 minutes to pellet the protoplasts.

-

Carefully remove the supernatant and gently resuspend the protoplast pellet in 20 mL of W5 solution.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 100 x g for 5 minutes and discard the supernatant.

-

Gently resuspend the protoplasts in MMg solution. The protoplasts are now ready for downstream applications.

Protoplast Isolation from Fungal Mycelia (e.g., Trichoderma viride)

This protocol provides a general method for generating protoplasts from fungal mycelia.

Materials:

-

Young fungal mycelia (e.g., grown in liquid culture for 18-24 hours)

-

Enzyme Solution:

-

10-20 mg/mL this compound

-

5-10 mg/mL Lysing Enzymes from Trichoderma harzianum (optional, enhances efficiency)

-

0.6 M KCl or 0.7 M NaCl (as osmotic stabilizer)

-

50 mM Potassium Citrate buffer, pH 5.8

-

-

Osmotic stabilizer solution (e.g., 0.6 M KCl or 0.7 M NaCl)

-

Sterile water

-

Nylon mesh or sterile glass wool

-

Centrifuge tubes

Procedure:

-

Harvest young mycelia by filtration and wash with the osmotic stabilizer solution.

-

Resuspend the mycelia in the Enzyme Solution.

-

Incubate at 28-30°C with gentle shaking (80-100 rpm) for 3-6 hours. Monitor protoplast formation under a microscope.

-

Filter the suspension through a nylon mesh or sterile glass wool to remove mycelial debris.

-

Collect the protoplasts by centrifugation at 500-1,000 x g for 5-10 minutes.

-

Wash the protoplast pellet twice by gentle resuspension in the osmotic stabilizer solution and subsequent centrifugation.

-

Resuspend the final protoplast pellet in a suitable buffer for your downstream application.

Regulation of Cell Wall-Degrading Enzyme Production in Trichoderma viride

The production of cellulases, hemicellulases, and other cell wall-degrading enzymes in Trichoderma species is a tightly regulated process, primarily controlled at the transcriptional level. Several interconnected signaling pathways are involved in sensing environmental cues, such as the presence of cellulose and the absence of easily metabolizable carbon sources like glucose, to induce the expression of the necessary enzyme-encoding genes.

Key Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade is crucial for transducing extracellular signals to the nucleus to regulate gene expression. In Trichoderma, the Tmk3 MAPK pathway is a positive regulator of cellulase gene expression.[14][15]

cAMP-Dependent Protein Kinase A (PKA) Pathway: The intracellular levels of cyclic AMP (cAMP) play a significant role in modulating cellulase gene expression. The cAMP-PKA pathway is interconnected with light sensing and can have a dampening effect on the light responsiveness of cellulase production.[15][16] This pathway influences the activity of key transcription factors.

Calcium Signaling: Intracellular calcium (Ca²⁺) acts as a second messenger in response to various stimuli. The Ca²⁺/calmodulin-calcineurin signaling pathway has been shown to positively regulate the expression and secretion of cellulases in Trichoderma.[1][2][17][18] This pathway can influence the activity of the transcription factor CRZ1, which in turn can regulate the expression of other key regulators like XYR1.[17]

Key Transcription Factors:

-

XYR1 (Xylanase Regulator 1): A master transcriptional activator essential for the induction of both cellulase and hemicellulase (B13383388) genes.

-

CRE1 (Carbon Catabolite Repressor 1): A repressor that prevents the expression of cellulase and hemicellulase genes in the presence of glucose.

The interplay between these signaling pathways and transcription factors ensures that the energetically expensive process of producing cell wall-degrading enzymes is initiated only when necessary.

Visualizations

Experimental Workflow for Plant Protoplast Isolation

Caption: General workflow for plant protoplast isolation.

Simplified Signaling Pathway for Cellulase Production in Trichoderma

Caption: Simplified signaling for cellulase production in Trichoderma.

Conclusion

This compound, a potent enzymatic mixture from Basidiomycetes sp., remains a cornerstone tool for researchers requiring efficient cell wall degradation. Its broad spectrum of cellulolytic, hemicellulolytic, and pectinolytic activities facilitates the reliable isolation of protoplasts from a diverse range of plant and fungal species. Understanding the complex regulatory networks that govern the production of these enzymes in fungi like Trichoderma viride not only provides insight into fungal biology but also opens avenues for the biotechnological improvement of enzyme production for industrial applications. This guide has provided a comprehensive overview of the technical aspects of using this compound and the biological context of its constituent enzyme activities, empowering researchers to optimize their experimental workflows and advance their scientific discoveries.

References

- 1. cAMP activates calcium signalling via phospholipase C to regulate cellulase production in the filamentous fungus Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.hep.com.cn [journal.hep.com.cn]

- 3. ドリセラーゼ™ 担子菌類 BioReagent, suitable for plant cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 4. ドリセラーゼ™ 担子菌類 BioReagent, suitable for plant cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 5. ドリセラーゼ™ 担子菌類 BioReagent, suitable for plant cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Laminarinase (beta-glucanase) activity in Bacteroides from the human colon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Creative Enzymes [creative-enzymes.com]

- 10. This compound | fungal protoplasting enzyme preparation | CAS# 85186-71-6 | ell wall degrading enzyme| InvivoChem [invivochem.com]

- 11. researchgate.net [researchgate.net]

- 12. Comparative Studies on Production of Cell Wall-Degrading Hydrolases by Trichoderma reesei and T. viride in Submerged and Solid-State Cultivations | Semantic Scholar [semanticscholar.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Roles of Protein Kinase A and Adenylate Cyclase in Light-Modulated Cellulase Regulation in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of the Ca(2+) -responsive signaling pathway in regulating the expression and secretion of cellulases in Trichoderma reesei Rut-C30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Driselase from Irpex lacteus: A Technical Guide to its Enzymatic Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Driselase, a commercially available enzyme preparation derived from the white-rot fungus Irpex lacteus, is a complex cocktail of hydrolytic enzymes. Its potent ability to degrade a wide array of plant cell wall polysaccharides makes it an invaluable tool in various scientific and industrial applications, including biomass processing, protoplast isolation, and the analysis of plant cell wall structures.[1] This technical guide provides an in-depth overview of the core enzymatic activities of this compound, detailed experimental protocols for their characterization, and a workflow for a key application.

Core Enzymatic Composition and Activities

This compound is renowned for its synergistic blend of cellulases, hemicellulases (primarily xylanases), and pectinases.[1] It is also reported to contain other important activities such as laminarinase, protease, and rhamnogalacturonan hydrolase.[2][3][4] This diverse enzymatic profile allows for the efficient deconstruction of the complex carbohydrate matrix of plant cell walls.[1]

Quantitative Enzymatic Activities

The specific activities of the major enzymes present in commercially available this compound preparations are summarized below. It is important to note that as a crude enzyme preparation, the exact composition and specific activities can vary between suppliers and batches.

| Enzyme Activity | Substrate | Reported Specific Activity | Source |

| Cellulase | Cellulose (B213188) | ≥100 U/mg solid | MedChemExpress HY-126224[5] |

| Xylanase | Xylan (B1165943) | Varies; see unit definition | Sigma-Aldrich D9515[6] |

| Laminarinase | Laminarin | See unit definition | MedChemExpress HY-126224[5] |

| Rhamnogalacturonan Hydrolase | Rhamnogalacturonan | See original research for nkat/mg | Normand et al. (2009)[3][7] |

| Protease | Casein | Activity present; not typically quantified on product sheets | General knowledge |

Unit Definitions:

-

Cellulase: One unit will liberate 1.0 µmol of glucose from cellulose in 1 hour at pH 5.0 at 37°C.[5]

-

Xylanase (Sigma-Aldrich): One unit will liberate 1.0 milligram of reducing sugar (measured as glucose) from xylan per minute at pH 4.5 at 37°C.[6]

-

Laminarinase: One unit will liberate 1.0 mg of reducing sugar (as glucose) from laminarin per minute at pH 5.0 at 37°C.[5]

-

Nanokatal (nkat): The amount of enzyme that catalyzes the conversion of 1 nanomole of substrate per second.

Experimental Protocols

The following are detailed methodologies for the determination of the major enzymatic activities in this compound. These protocols are based on the quantification of reducing sugars released from the respective polysaccharide substrates using the 3,5-dinitrosalicylic acid (DNS) method.

Cellulase Activity Assay

This assay measures the total cellulolytic activity by quantifying the release of reducing sugars from carboxymethyl cellulose (CMC).

Materials:

-

This compound solution (e.g., 1 mg/mL in appropriate buffer)

-

1% (w/v) Carboxymethyl cellulose (CMC) in 50 mM sodium acetate (B1210297) buffer (pH 5.0)

-

50 mM Sodium acetate buffer (pH 5.0)

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

Glucose standard solutions (0.1 - 1.0 mg/mL)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.5 mL of the this compound solution and 0.5 mL of the 1% CMC solution.

-

For the blank, prepare a mixture of 0.5 mL of the buffer and 0.5 mL of the 1% CMC solution.

-

Incubate the reaction mixtures at 50°C for 30 minutes.

-

Stop the reaction by adding 1.0 mL of DNS reagent to each tube.

-

Boil the tubes for 10 minutes in a water bath.

-

Cool the tubes to room temperature and add 8.5 mL of deionized water.

-

Measure the absorbance at 540 nm.

-

Determine the concentration of reducing sugars released by comparing the absorbance to a standard curve prepared with glucose solutions.

Xylanase Activity Assay

This protocol is adapted from the Sigma-Aldrich quality control test procedure for this compound (D9515).[6]

Materials:

-

This compound (Xylanase) Enzyme Solution (0.075 – 0.15 units/mL in cold deionized water)[8]

-

2.5% (w/v) Xylan Substrate solution in 100 mM Sodium Acetate Buffer (pH 4.5 at 37°C)[6]

-

100 mM Sodium Acetate Buffer, pH 4.5 at 37°C[6]

-

p-Hydroxybenzoic Acid Hydrazide (PAHBAH) solution (0.5% w/v in 500 mM Sodium Hydroxide)[6]

-

Glucose Standard Solution (0.2 mg/mL)[6]

-

Spectrophotometer

Procedure:

-

Equilibrate the buffer and xylan substrate solution to 37°C.[6]

-

In a test tube, mix 3.0 mL of the buffer and 1.0 mL of the xylan substrate solution.[6]

-

Add 1.0 mL of the this compound enzyme solution and mix.[6]

-

Incubate at 37°C for exactly 60 minutes.[6]

-

Prepare a blank by adding the enzyme solution after the stopping reagent in a later step.

-

Take a 0.03 mL aliquot of the reaction mixture and add it to a tube containing 1.0 mL of the PAHBAH solution.

-

Boil for 5 minutes and then cool to room temperature.[6]

-

Measure the absorbance at 410 nm.[6]

-

Quantify the amount of reducing sugar released using a glucose standard curve.[6]

Pectinase Activity Assay

This assay determines the activity of pectin-degrading enzymes by measuring the release of reducing sugars from polygalacturonic acid.

Materials:

-

This compound solution (e.g., 1 mg/mL in appropriate buffer)

-

1% (w/v) Polygalacturonic acid in 50 mM sodium acetate buffer (pH 5.0)

-

50 mM Sodium acetate buffer (pH 5.0)

-

DNS reagent

-

Galacturonic acid standard solutions (0.1 - 1.0 mg/mL)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.5 mL of the this compound solution and 0.5 mL of the 1% polygalacturonic acid solution.

-

Prepare a blank with 0.5 mL of buffer and 0.5 mL of the substrate solution.

-

Incubate at 40°C for 20 minutes.

-

Stop the reaction by adding 1.0 mL of DNS reagent.

-

Boil for 10 minutes and cool to room temperature.

-

Add 8.5 mL of deionized water and measure the absorbance at 540 nm.

-

Calculate the amount of reducing sugars released using a standard curve prepared with galacturonic acid.

Protease Activity Assay

This qualitative and semi-quantitative assay is based on the clarification of a skim milk agar (B569324) plate.

Materials:

-

This compound solution (e.g., 10 mg/mL in water)

-

Skim milk agar plates (Nutrient agar supplemented with 1% skim milk powder)

-

Trypsin solution (positive control)

-

Water (negative control)

Procedure:

-

Punch wells (e.g., 5 mm diameter) into the skim milk agar plates.

-

Add 50 µL of the this compound solution, trypsin solution, and water to separate wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

Observe the plates for a clear zone (halo) around the wells, indicating the hydrolysis of casein by proteases. The diameter of the halo can be used for semi-quantitative comparison of activity.

Experimental Workflows and Signaling Pathways

This compound is widely used for the enzymatic degradation of plant cell walls to release protoplasts for various downstream applications in molecular biology and plant breeding.

Workflow for Protoplast Isolation from Plant Tissue

The following diagram illustrates a typical workflow for the isolation of protoplasts from plant leaf tissue using this compound.

Biochemical Pathway of Plant Cell Wall Degradation

The enzymatic components of this compound act synergistically to break down the major polysaccharides of the plant cell wall.

Conclusion

This compound from Irpex lacteus is a powerful and versatile enzymatic preparation with broad applications in research and biotechnology. Its complex mixture of cellulases, hemicellulases, pectinases, and other hydrolytic enzymes enables the efficient degradation of plant biomass. Understanding the specific activities of its components and employing standardized assays for their characterization are crucial for achieving reproducible and optimal results in various experimental settings. The provided protocols and workflows serve as a valuable resource for researchers and professionals seeking to harness the full potential of this potent enzyme cocktail.

References

- 1. This compound: The Versatile Enzyme Powering Diverse Industrial Applications – Creative Enzymes Blog [creative-enzymes.com]

- 2. Purification, characterization, and mode of action of a rhamnogalacturonan hydrolase from Irpex lacteus, tolerant to an acetylated substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mcdaniellab.biology.ufl.edu [mcdaniellab.biology.ufl.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Basidiomycetes sp. BioReagent, plant cell culture tested 85186-71-6 [sigmaaldrich.com]

The Disassembly Line: A Technical Guide to the Mechanism of Driselase on Plant Cell Walls

For Immediate Release

This whitepaper provides a detailed technical overview of the enzymatic complex Driselase and its mechanism of action in the degradation of plant cell walls. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synergistic enzymatic activities within this compound, presents quantitative data on its efficacy, and provides detailed experimental protocols for its application, particularly in the isolation of protoplasts.

Executive Summary

This compound, a commercially available enzyme mixture derived from fungi such as Irpex lacteus or Trichoderma viride, is a powerful tool for the enzymatic digestion of plant cell walls.[1][2] Its efficacy stems from a rich composition of hydrolytic enzymes, primarily cellulases, hemicellulases, and pectinases, that act synergistically to break down the complex polysaccharide network of the plant cell wall.[1][2][3] This comprehensive enzymatic arsenal (B13267) makes this compound a cornerstone in plant biology research, particularly for the isolation of viable protoplasts for genetic transformation, cell culture, and physiological studies. Understanding the specific activities of its constituent enzymes and their interplay is critical for optimizing experimental outcomes.

Core Mechanism of Action: A Synergistic Approach

The degradation of the plant cell wall by this compound is not the result of a single enzymatic activity, but rather a coordinated and synergistic attack on its principal components: cellulose (B213188), hemicellulose, and pectin (B1162225). The enzymes within this compound work in concert to deconstruct this intricate barrier.

-

Pectinase (B1165727) Activity: Pectin, a major component of the middle lamella and primary cell wall, is the initial target. Pectinases in this compound, such as polygalacturonase, hydrolyze the α-1,4-glycosidic bonds in the pectin backbone. This initial degradation loosens the cell wall structure, allowing other enzymes greater access to their substrates.[4]

-

Hemicellulase and Xylanase Activity: Hemicelluloses, such as xylans and xyloglucans, are cross-linked with cellulose microfibrils. Hemicellulases and xylanases in this compound cleave these polysaccharides, further disassembling the cell wall matrix and exposing the cellulose microfibrils.[5]

-

Cellulase Activity: Finally, cellulases act on the crystalline cellulose microfibrils, the primary structural component of the cell wall. This enzymatic activity breaks down the cellulose into smaller oligosaccharides and eventually glucose, completing the digestion of the cell wall.

This synergistic action is crucial for the efficient and complete degradation of the plant cell wall, leading to the release of intact protoplasts.[6]

Quantitative Data: Enzymatic Activities and Protoplast Yield

The effectiveness of this compound is quantifiable through the specific activities of its primary enzymes and the resulting yield of protoplasts. The following tables summarize key quantitative data from various sources.

Table 1: Specific Activities of Key Enzymes in this compound

| Enzyme | Substrate | Assay Conditions | Unit Definition | Source |

| Cellulase | Cellulose | pH 5.0, 37°C | One unit will liberate 1.0 µmol of glucose from cellulose in 1 hour. | [7] |

| Laminarinase | Laminarin | pH 5.0, 37°C | One unit will liberate 1.0 mg of reducing sugar (as glucose) per minute. | [7] |

| Xylanase | Xylan (B1165943) | pH 4.5, 37°C | One unit will liberate 1.0 mg of reducing sugar (as glucose) per minute. | [7][8] |

| Pectinase | Polygalacturonic Acid | pH 5.0, 37°C | One unit liberates 1 µmole of D-galacturonic acid per minute. | [9] |

Table 2: Typical Enzyme Concentrations for Protoplast Isolation from Arabidopsis thaliana

| Enzyme Combination | Concentration (% w/v) | Incubation Time (hours) | Protoplast Yield (protoplasts/g FW) | Reference |

| Cellulase R-10, Macerozyme R-10, This compound | 1.0%, 0.25%, 0.5% | Overnight (approx. 16) | ~1 x 107 | [10] |

| Cellulase "Onozuka" R-10, Macerozyme R-10 | 1.5%, 0.3% | 3 | Not specified | [11] |

| Cellulase, Macerozyme | 1.0%, 0.25% | 2-3 | Not specified | [12] |

Note: Protoplast yield can be highly variable depending on plant age, tissue type, and specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the application of this compound in protoplast isolation and for assaying its key enzymatic activities.

Protoplast Isolation from Arabidopsis thaliana Leaves

This protocol is adapted from established methods for efficient protoplast isolation.[10][12][13]

Materials:

-

Arabidopsis thaliana plants (3-4 weeks old)

-

Enzyme Solution:

-

1.0% (w/v) Cellulase "Onozuka" R-10

-

0.25% (w/v) Macerozyme R-10

-

0.5% (w/v) this compound

-

0.4 M Mannitol

-

20 mM KCl

-

20 mM MES, pH 5.7

-

10 mM CaCl2

-

5 mM β-mercaptoethanol

-

0.1% (w/v) BSA

-

-

W5 Solution: 154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7

-

MMg Solution: 0.4 M Mannitol, 15 mM MgCl2, 4 mM MES, pH 5.7

-

Sterile water, petri dishes, forceps, scalpels, 100 µm and 40 µm nylon mesh, centrifuge tubes.

Procedure:

-

Finely slice the youngest, fully expanded leaves with a sharp scalpel in a petri dish containing the enzyme solution.

-

Infiltrate the leaf strips with the enzyme solution under a gentle vacuum for 30 minutes.

-

Incubate the leaf strips in the enzyme solution in the dark with gentle shaking (40-50 rpm) for 3-4 hours.

-

Gently swirl the dish to release the protoplasts.

-

Filter the enzyme solution through a 100 µm nylon mesh into a new centrifuge tube.

-

Pellet the protoplasts by centrifuging at 100 x g for 2 minutes.

-

Carefully remove the supernatant and gently resuspend the protoplast pellet in 10 mL of ice-cold W5 solution.

-

Incubate on ice for 30 minutes.

-

Pellet the protoplasts again by centrifuging at 100 x g for 2 minutes.

-

Resuspend the protoplasts in MMg solution for downstream applications.

Enzymatic Activity Assays

The following are generalized protocols for determining the activity of the major enzymes present in this compound.

This assay is based on the quantification of reducing sugars released from cellulose.[14][15]

Principle: Cellulase hydrolyzes cellulose to produce reducing sugars, which can be quantified using the dinitrosalicylic acid (DNS) method.

Procedure:

-

Prepare a 1% (w/v) solution of carboxymethyl cellulose (CMC) in 50 mM sodium acetate (B1210297) buffer (pH 5.0).

-

Prepare a solution of this compound in the same buffer.

-

Mix 0.5 mL of the enzyme solution with 0.5 mL of the CMC solution.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 1.0 mL of DNS reagent.

-

Boil for 5-15 minutes, then cool to room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the amount of reducing sugar released by comparing to a glucose standard curve.

This assay quantifies the release of reducing sugars from xylan.[8]

Principle: Xylanase hydrolyzes xylan to produce reducing sugars, which are quantified using the DNS method.

Procedure:

-

Prepare a 1% (w/v) solution of birchwood xylan in 50 mM sodium acetate buffer (pH 4.5).

-

Follow steps 2-8 of the Cellulase Activity Assay, incubating at 37°C.

This assay measures the release of galacturonic acid from polygalacturonic acid.[9][16]

Principle: Pectinase hydrolyzes polygalacturonic acid, and the resulting reducing ends are quantified.

Procedure:

-

Prepare a 0.5% (w/v) solution of polygalacturonic acid in 50 mM sodium acetate buffer (pH 5.0).

-

Follow steps 2-8 of the Cellulase Activity Assay, incubating at 37°C. A standard curve should be prepared using galacturonic acid.

Conclusion

This compound is a potent and versatile enzymatic mixture essential for the efficient degradation of plant cell walls. Its synergistic combination of cellulases, hemicellulases, and pectinases provides a robust tool for researchers in plant biology and related fields. By understanding the specific activities of its components and optimizing experimental protocols, scientists can effectively harness the power of this compound for a wide range of applications, from fundamental research into cell wall biology to the development of novel plant-based therapeutics and biofuels.

References

- 1. This compound - Creative Enzymes [creative-enzymes.com]

- 2. This compound: The Versatile Enzyme Powering Diverse Industrial Applications – Creative Enzymes Blog [creative-enzymes.com]

- 3. This compound | fungal protoplasting enzyme preparation | CAS# 85186-71-6 | ell wall degrading enzyme| InvivoChem [invivochem.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound™ 崩溃酶, 来自担子菌属 BioReagent, suitable for plant cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synergism of cellulase, pectinase and xylanase on hydrolyzing differently pretreated sweet potato residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Pectinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. researchgate.net [researchgate.net]

- 11. Plant cell protoplast isolation [protocols.io]

- 12. bsw3.naist.jp [bsw3.naist.jp]

- 13. plantsuccess.org [plantsuccess.org]

- 14. Cellulase - Assay | Worthington Biochemical [worthington-biochem.com]

- 15. docs.nrel.gov [docs.nrel.gov]

- 16. Screening and Molecular Identification of Pectinase Producing Microbes from Coffee Pulp - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Polysaccharide Substrate Specificity of Driselase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Driselase, a commercially available enzyme preparation derived from Basidiomycetes sp. or Irpex lacteus, is a complex mixture of hydrolytic enzymes potent in the degradation of plant cell wall polysaccharides.[1][2][3] This technical guide provides a comprehensive overview of the substrate specificity of this compound, focusing on its activity towards major polysaccharide components of the plant cell wall, including cellulose (B213188), hemicellulose (xylan), pectin (B1162225), and β-glucans (laminarin). This document is intended for researchers, scientists, and drug development professionals who utilize this compound for applications such as protoplast isolation, biomass conversion, and the analysis of plant-derived materials. The guide details the enzymatic composition of this compound, presents available quantitative data on its substrate specificity, provides in-depth experimental protocols for key activity assays, and includes visualizations of the enzymatic degradation process.

Introduction to this compound

This compound is a crude but highly effective enzymatic cocktail renowned for its ability to efficiently break down the complex carbohydrate structures that constitute plant cell walls.[4] Its multicomponent nature, primarily comprising cellulases, hemicellulases (including xylanases), and pectinases, allows for a synergistic attack on the intricate network of polysaccharides, leading to the release of constituent monosaccharides and oligosaccharides.[1][2][3] This broad-spectrum activity makes this compound an invaluable tool in various scientific and industrial fields, including:

-

Plant Biology and Biotechnology: Widely used for the enzymatic digestion of cell walls to generate protoplasts for genetic transformation, cell fusion, and single-cell studies.[1][5]

-

Biofuel and Bio-based Chemical Production: Employed in the saccharification of lignocellulosic biomass to produce fermentable sugars for the synthesis of biofuels and other valuable biochemicals.[3]

-

Food and Beverage Industry: Utilized for the clarification of fruit juices and wine by degrading pectin, and in the extraction of plant-based compounds.[3]

-

Textile Industry: Used for the bioscouring of natural fibers like cotton to remove non-cellulosic impurities.[3]

The enzymatic composition of this compound includes, but is not limited to, cellulase (B1617823), xylanase, laminarinase, and endo-1,3-β-glucanase.[6] The presence and relative abundance of these enzymes contribute to its potent macerating activity on plant tissues.

Quantitative Substrate Specificity of this compound

The effectiveness of this compound lies in its broad substrate specificity, targeting the primary polysaccharide components of the plant cell wall. While this compound is a complex mixture and the exact composition can vary, quantitative data from commercially available preparations provide insight into its activity on key polysaccharides.

| Substrate | Enzyme Activity | Unit Definition | Source |

| Cellulose | ≥100 U/mg solid | One unit will liberate 1.0 µmol of glucose from cellulose in 1 hour at pH 5.0 and 37°C. | [6] |

| Xylan (B1165943) | Not specified | One unit will liberate 1.0 mg of reducing sugar (as glucose) from xylan per minute at pH 4.5 and 37°C. | [4][6] |

| Laminarin | Not specified | One unit will liberate 1.0 mg of reducing sugar (as glucose) from laminarin per minute at pH 5.0 and 37°C. | [6] |

| Pectin | Activity Present | Not specified in a comparable format. This compound is known to contain pectinase (B1165727) activity.[1][2][3] |

Note: The quantitative data presented is sourced from a commercially available this compound preparation from Basidiomycetes sp.[6] The absence of a specific value for xylanase and laminarinase activity in the table is due to the source providing the unit definition without a corresponding minimum activity level in the same format as for cellulase. It is important for researchers to perform their own activity assays on the specific lot of this compound being used for precise quantitative studies.

Experimental Protocols for Determining Substrate Specificity

To allow for the precise characterization of this compound activity in a laboratory setting, this section provides detailed protocols for assaying its activity on four major polysaccharide substrates. The majority of these assays are based on the colorimetric detection of reducing sugars released upon enzymatic hydrolysis using the 3,5-dinitrosalicylic acid (DNS) method.

Cellulase Activity Assay

This protocol determines the amount of reducing sugars (measured as glucose) released from a cellulose substrate.

Materials:

-

This compound enzyme solution (prepared in cold deionized water)

-

Carboxymethyl cellulose (CMC) solution (1% w/v in 0.05 M citrate (B86180) buffer, pH 5.0)

-

0.05 M Citrate buffer, pH 5.0

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

Glucose standard solutions (for calibration curve)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 1.0 mL of 1% CMC solution and 1.0 mL of 0.05 M citrate buffer.

-

Equilibrate the reaction mixture to 45°C.

-

Initiate the reaction by adding 100 µL of the this compound enzyme solution.

-

Incubate the reaction mixture at 45°C for 30 minutes.

-

Stop the reaction by adding 3.0 mL of DNS reagent.

-

Boil the mixture for 5-15 minutes to allow for color development.

-

Cool the tubes to room temperature and measure the absorbance at 540 nm.

-

A blank is prepared by adding the DNS reagent before the enzyme solution.

-

A standard curve is generated using known concentrations of glucose to quantify the amount of reducing sugar released.

(Source: Adapted from screening and purification of cellulase from cellulase producing bacteria in molasses[6])

Xylanase Activity Assay

This protocol is based on the official quality control test procedure from Sigma-Aldrich for determining xylanase activity in this compound.

Materials:

-

This compound (Xylanase) Enzyme Solution (0.075 – 0.15 units/mL in cold deionized water)

-

100 mM Sodium Acetate Buffer, pH 4.5 at 37°C

-

2.5% (w/v) Xylan Substrate solution (in 100 mM Sodium Acetate Buffer)

-

500 mM Sodium Hydroxide Solution

-

0.5% (w/v) p-Hydroxybenzoic Acid Hydrazide (PAHBAH) Solution (prepare fresh)

-

Glucose Standard Solution (0.2 mg/mL)

-

Spectrophotometer

Procedure:

-

In a test tube, mix 3.00 mL of 100 mM Sodium Acetate Buffer and 1.00 mL of 2.5% Xylan Substrate solution.

-

Equilibrate the mixture to 37°C.

-

Add 1.00 mL of the this compound (Xylanase) Enzyme Solution to the test tube. For the blank, add 1.00 mL of deionized water instead of the enzyme solution.

-

Mix by swirling and incubate at 37°C for exactly 60 minutes.

-

Following incubation, prepare tubes for colorimetric analysis by mixing aliquots of the reaction mixture with the PAHBAH solution.

-

Transfer the tubes to a boiling water bath and incubate for 5 minutes.

-

Cool the tubes to room temperature.

-

Measure the absorbance at 410 nm.

-

Quantify the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with the Glucose Standard Solution.

(Source: Adapted from Enzymatic Assay of XYLANASE Activity in this compound (EC 3.2.1.8) - Sigma-Aldrich[4])

Pectinase Activity Assay

This protocol measures the release of reducing sugars from a pectin substrate.

Materials:

-

This compound enzyme solution

-

0.5% (w/v) Citrus pectin solution (in 0.1 M phosphate (B84403) buffer, pH 7.5)

-

0.1 M Phosphate buffer, pH 7.5

-

DNS reagent

-

Galacturonic acid standard solutions (for calibration curve)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture by adding 100 µL of the this compound enzyme solution to 900 µL of the 0.5% pectin substrate solution.

-

Incubate the reaction mixture at 50°C for 10 minutes.

-

Stop the reaction by adding 2.0 mL of DNS reagent.

-

Boil the mixture in a water bath at 92°C for 10 minutes.

-

Cool the tubes to room temperature and measure the optical density at 540 nm.

-

An enzyme blank is prepared by adding the DNS reagent before the addition of the enzyme.

-

A standard curve is generated using known concentrations of galacturonic acid to determine the amount of reducing sugar released.

(Source: Adapted from Screening and Molecular Identification of Pectinase Producing Microbes from Coffee Pulp[1])

Laminarinase Activity Assay

This protocol is designed to quantify the release of reducing sugars from laminarin.

Materials:

-

This compound enzyme solution

-

0.3% (w/v) Laminarin solution (in 50 mM potassium phosphate buffer, pH 6.5)

-

50 mM Potassium phosphate buffer, pH 6.5

-

DNS reagent

-

D-glucose standard solutions (for calibration curve)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.25 mL of the 0.3% laminarin substrate and 0.25 mL of the this compound enzyme solution.

-

Incubate the reaction mixture at 37°C for 180 minutes.

-

Stop the reaction and quantify the formation of reducing sugars by adding DNS reagent and measuring the color change at 540 nm.

-

A non-incubated reaction mixture serves as the blank.

-

A standard curve is generated using known concentrations of D-glucose to determine the amount of reducing sugar released. One unit of laminarinase activity is defined as the amount of enzyme that catalyzes the liberation of reducing sugar equivalent to 1 µM of D-glucose per minute.

(Source: Adapted from A set of simple methods for detection and extraction of laminarinase - PMC[2])

Visualizing the Enzymatic Workflow and Pathways

The degradation of plant cell wall polysaccharides by this compound is a complex process involving the synergistic action of multiple enzymes. The following diagrams, generated using the DOT language, illustrate the general workflow for assaying enzyme activity and the overall process of plant cell wall hydrolysis.

Caption: General workflow for determining polysaccharide-degrading enzyme activity using a colorimetric assay.

Caption: Synergistic hydrolysis of plant cell wall components by the this compound enzyme complex.

Conclusion

This compound is a powerful and versatile enzymatic preparation with broad specificity for the major polysaccharides found in plant cell walls. Its complex composition of cellulases, hemicellulases, and pectinases allows for the efficient degradation of these complex carbohydrates into simpler, soluble sugars. This technical guide has provided an overview of this compound's substrate specificity, including available quantitative data, and detailed experimental protocols for the characterization of its primary enzymatic activities. The provided workflows and diagrams offer a visual representation of the processes involved in both assaying this compound activity and its mode of action on plant biomass. For researchers and professionals in drug development and related fields, a thorough understanding and the ability to quantify the enzymatic activities of this compound are crucial for its effective and reproducible application in experimental and industrial processes.

References

- 1. This compound | fungal protoplasting enzyme preparation | CAS# 85186-71-6 | ell wall degrading enzyme| InvivoChem [invivochem.com]

- 2. This compound - Creative Enzymes [creative-enzymes.com]

- 3. This compound: The Versatile Enzyme Powering Diverse Industrial Applications – Creative Enzymes Blog [creative-enzymes.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Native Basidiomycetes sp. This compound - Creative Enzymes [creative-enzymes.com]

- 6. medchemexpress.com [medchemexpress.com]

Optimal Operational Parameters for Driselase: A Technical Guide to pH and Temperature for Enhanced Enzymatic Activity

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optimal pH and temperature conditions for the enzymatic activity of Driselase. This compound is a complex enzyme mixture, derived from fungi such as Trichoderma viride or Basidiomycetes sp., containing a consortium of hydrolytic enzymes, primarily cellulase (B1617823), hemicellulase (B13383388) (including xylanase and laminarinase), and pectinase (B1165727).[1] Understanding the specific operational parameters for each of these enzymatic activities is critical for optimizing its use in various applications, including biomass degradation, protoplast formation, and drug development processes.

Core Principles of this compound Activity

The efficacy of this compound is dependent on a range of factors, with pH and temperature being the most critical in influencing reaction rates and enzyme stability. The diverse enzymatic components of this compound exhibit distinct optimal conditions. Therefore, the overall optimal conditions for the this compound complex represent a compromise that allows for the synergistic action of its constituent enzymes. Generally, this compound shows optimal activity in a slightly acidic environment, with a pH range of 5.0 to 6.0, and at temperatures between 40°C and 50°C.[1] However, for specific applications targeting a particular polysaccharide, it is imperative to consider the optimal conditions for the individual enzymes.

Quantitative Data on Optimal pH and Temperature

The following table summarizes the optimal pH and temperature for the major enzymatic activities present in this compound. It is important to note that the specific optimal values can vary depending on the substrate, buffer composition, and the specific strain of the source organism.

| Enzymatic Activity | Substrate Example | Optimal pH | Optimal Temperature (°C) | Source |

| Overall this compound Complex | Plant Cell Wall Material | 5.0 - 6.0 | 40 - 50 | Creative Enzymes[1] |

| Cellulase | Carboxymethyl Cellulose (B213188) | 4.5 | 55 | Folia Microbiol (Praha)[2] |

| Cellulase | Cellulose | 5.0 | 37 | MedchemExpress[3] |

| Xylanase | Xylan (B1165943) | 4.5 | 37 | Sigma-Aldrich, MedchemExpress[3][4] |

| Laminarinase | Laminarin | 5.0 | 37 | MedchemExpress[3] |

Experimental Protocols for Determining Enzyme Activity

Detailed methodologies are crucial for the accurate determination of enzymatic activity. Below are representative protocols for assaying the key enzymatic activities within the this compound complex.

Cellulase Activity Assay

This protocol is adapted for determining the cellulase activity of this compound by measuring the release of reducing sugars from carboxymethyl cellulose (CMC).

-

Reagents:

-

1% (w/v) Carboxymethyl Cellulose (CMC) in 50 mM Sodium Acetate Buffer (pH 4.5).

-

This compound solution (e.g., 1 mg/mL in deionized water).

-

3,5-Dinitrosalicylic acid (DNS) reagent.

-

Potassium sodium tartrate solution.

-

Glucose standard solutions (0.1 to 1.0 mg/mL).

-

-

Procedure:

-

Pre-warm the CMC substrate solution to 55°C.

-

Add 0.5 mL of the this compound solution to 0.5 mL of the pre-warmed CMC substrate.

-

Incubate the reaction mixture at 55°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 1.0 mL of DNS reagent.

-

Boil the mixture for 5-15 minutes, then cool to room temperature.

-

Add 10 mL of deionized water and measure the absorbance at 540 nm.

-

A blank is prepared by adding the DNS reagent before the enzyme solution.

-

A standard curve is generated using glucose solutions to quantify the amount of reducing sugar released.

-

Xylanase Activity Assay

This protocol is based on the Sigma-Aldrich quality control test procedure for determining the xylanase activity of this compound.[4]

-

Reagents:

-

100 mM Sodium Acetate Buffer, pH 4.5 at 37°C.

-

2.5% (w/v) Xylan Substrate solution in the above buffer.

-

This compound (Xylanase) Enzyme Solution (0.075 – 0.15 units/mL in cold deionized water).

-

500 mM Sodium Hydroxide Solution.

-

0.5% (w/v) p-Hydroxybenzoic Acid Hydrazide (PAHBAH) Solution in 500 mM NaOH.

-

0.2 mg/mL Glucose Standard Solution.

-

-

Procedure:

-

Equilibrate the buffer and xylan substrate to 37°C.

-

In a test tube, mix 3.00 mL of buffer and 1.00 mL of xylan solution.

-

Add 1.00 mL of the this compound enzyme solution, mix, and incubate at 37°C for exactly 60 minutes.

-

Prepare a blank by adding 1.00 mL of deionized water instead of the enzyme solution.

-

Prepare glucose standards.

-

After incubation, transfer aliquots of the reaction mixture, blank, and standards to new tubes.

-

Add PAHBAH solution to all tubes and incubate in a boiling water bath for 5 minutes.

-

Cool the tubes to room temperature and measure the absorbance at 410 nm.

-

Calculate the amount of reducing sugar released based on the glucose standard curve.

-

Pectinase Activity Assay

This protocol is a general method for determining pectinase activity by measuring the release of reducing sugars from pectin (B1162225).

-

Reagents:

-

1% (w/v) Pectin (e.g., from citrus peel) in 50 mM Sodium Acetate Buffer (pH 5.0).

-

This compound solution (e.g., 1 mg/mL in deionized water).

-

DNS reagent.

-

Potassium sodium tartrate solution.

-

Galacturonic acid standard solutions (0.1 to 1.0 mg/mL).

-

-

Procedure:

-

Pre-warm the pectin substrate solution to 45°C.

-

Add 0.5 mL of the this compound solution to 0.5 mL of the pre-warmed pectin substrate.

-

Incubate the reaction mixture at 45°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 1.0 mL of DNS reagent.

-

Boil the mixture for 5-15 minutes and then cool to room temperature.

-

Add 10 mL of deionized water and measure the absorbance at 540 nm.

-

A blank is prepared by adding the DNS reagent before the enzyme solution.

-

A standard curve is generated using galacturonic acid solutions to quantify the amount of reducing sugar released.

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the optimal pH and temperature for a specific enzymatic activity within the this compound complex.

Caption: Workflow for determining optimal pH and temperature.

This technical guide provides essential information for the effective utilization of this compound. By understanding and applying the optimal pH and temperature conditions for its various enzymatic activities, researchers can enhance the efficiency and reproducibility of their experimental and developmental processes.

References

Driselase (CAS Number 85186-71-6): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Driselase is a commercially available enzyme preparation renowned for its efficacy in the degradation of complex plant and fungal cell walls.[1][2] This multi-component system, derived from the fungus Basidiomycetes sp., offers a synergistic blend of hydrolytic enzymes, making it an indispensable tool in various research and biotechnological applications, most notably in the generation of protoplasts for genetic manipulation, single-cell analysis, and cell culture.[3][4] This technical guide provides a comprehensive overview of this compound, including its enzymatic composition, activity, and detailed protocols for its application.

Core Composition and Enzymatic Activities

This compound is a crude lytic enzyme mixture containing a spectrum of activities that work in concert to break down the primary components of plant and fungal cell walls.[4] The exact composition can vary between batches and manufacturers, but the principal enzymatic activities are consistently reported as:

-

Cellulase: Degrades cellulose (B213188), the primary structural polysaccharide in plant cell walls.

-

Hemicellulase (including Xylanase and Laminarinase): Breaks down hemicellulose, a diverse group of polysaccharides that cross-link cellulose microfibrils.

-

Pectinase: Hydrolyzes pectin, a major component of the middle lamella that holds plant cells together.

The combined action of these enzymes ensures the efficient digestion of the cell wall, leading to the release of viable protoplasts.

Quantitative Data on Enzymatic Activities

The following table summarizes the typical enzymatic activities found in commercially available this compound preparations. It is important to note that these values can vary, and it is recommended to consult the certificate of analysis for the specific lot being used.

| Enzyme Activity | Typical Specific Activity | Unit Definition |

| Cellulase | ≥ 1.0 unit/mg | One unit will liberate 1.0 µmole of glucose from cellulose in one hour at pH 5.0 at 37°C. |

| Laminarinase | ≥ 2.5 units/mg | One unit will liberate 1.0 µmole of glucose from laminarin in one hour at pH 5.0 at 37°C. |

| Xylanase | ≥ 0.5 unit/mg | One unit will liberate 1.0 µmole of reducing sugar (measured as xylose) from xylan (B1165943) in one hour at pH 5.0 at 37°C. |

| Pectinase | ≥ 0.3 unit/mg | One unit will liberate 1.0 µmole of galacturonic acid from polygalacturonic acid in one hour at pH 4.0 at 25°C. |

Experimental Protocols

The primary application of this compound is the isolation of protoplasts. The following are detailed methodologies for protoplast isolation from plant and fungal sources.

Protoplast Isolation from Plant Tissue (e.g., Arabidopsis thaliana leaves)

This protocol is adapted from established methods for isolating protoplasts from mesophyll cells.

Materials:

-

Young, healthy plant leaves

-

This compound

-

Cellulase R-10

-

Macerozyme R-10

-

Mannitol

-

MES buffer

-

KCl

-

CaCl₂

-

Bovine Serum Albumin (BSA)

-

W5 solution (154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7)

-

Nylon mesh (e.g., 75 µm and 40 µm)

-

Centrifuge

Enzyme Solution (10 mL):

| Component | Concentration | Amount |

| This compound | 1.0 - 1.5% (w/v) | 100 - 150 mg |

| Cellulase R-10 | 0.5 - 1.0% (w/v) | 50 - 100 mg |

| Macerozyme R-10 | 0.25% (w/v) | 25 mg |

| Mannitol | 0.4 M | 728 mg |

| MES | 20 mM | 39 mg |

| KCl | 20 mM | 15 mg |

| BSA | 0.1% (w/v) | 10 mg |

| pH | 5.7 |

Procedure:

-

Leaf Preparation: Select young, fully expanded leaves. Finely slice the leaves into thin strips (0.5-1 mm) using a sharp razor blade.

-

Plasmolysis: Immediately transfer the leaf strips into a petri dish containing the prepared enzyme solution. Ensure the tissue is fully submerged.

-

Digestion: Vacuum infiltrate the leaf strips for 10-15 minutes to ensure the enzyme solution penetrates the tissue. Incubate in the dark with gentle shaking (30-50 rpm) for 3-6 hours at room temperature.

-

Protoplast Release: Gently swirl the petri dish to release the protoplasts from the digested tissue.

-

Filtration: Filter the protoplast suspension through a 75 µm nylon mesh to remove undigested debris, followed by filtration through a 40 µm nylon mesh to further purify the protoplasts.

-

Washing: Transfer the filtered protoplast suspension to a centrifuge tube. Gently overlay the suspension with an equal volume of W5 solution.

-

Centrifugation: Centrifuge at 100 x g for 5-7 minutes. The viable protoplasts will form a band at the interface.

-

Collection: Carefully collect the protoplast band using a Pasteur pipette.

-

Final Wash: Resuspend the protoplasts in W5 solution and centrifuge again at 100 x g for 5 minutes.

-

Resuspension: Discard the supernatant and resuspend the protoplast pellet in a suitable medium for downstream applications.

Protoplast Isolation from Fungal Mycelia (e.g., Fusarium verticillioides)

This protocol is effective for isolating protoplasts from germinated conidia or young mycelia.[4]

Materials:

-

Fungal mycelia or germinated conidia

-

This compound

-

Lysing Enzymes from Trichoderma harzianum (optional, but can improve efficiency)

-

Osmotic stabilizer (e.g., 1 M KCl or 1.2 M MgSO₄)

-

Phosphate buffer (e.g., 0.1 M, pH 5.8)

-

Nylon mesh (e.g., 40 µm)

-

Centrifuge

Enzyme Solution (10 mL):

| Component | Concentration | Amount |

| This compound | 12.5 mg/mL | 125 mg |

| Lysing Enzymes | 10 mg/mL (optional) | 100 mg |

| Osmotic Stabilizer | 1 M KCl | 745 mg |

| Buffer | As required to dissolve |

Procedure:

-

Mycelia Collection: Harvest young, actively growing mycelia from liquid or solid culture.

-

Enzyme Digestion: Resuspend the mycelia in the prepared enzyme solution in a centrifuge tube.

-

Incubation: Incubate at 30°C with gentle shaking (80-100 rpm) for 2-4 hours. Monitor the release of protoplasts periodically using a microscope.

-

Filtration: Filter the suspension through a 40 µm nylon mesh to remove mycelial debris.

-

Washing: Transfer the filtrate to a clean centrifuge tube and pellet the protoplasts by centrifugation at 500-800 x g for 5-10 minutes.

-

Purification: Gently resuspend the protoplast pellet in the osmotic stabilizer solution and centrifuge again. Repeat this washing step twice.

-

Resuspension: After the final wash, resuspend the protoplast pellet in a suitable regeneration medium or buffer for further experiments.

Mandatory Visualizations

Experimental Workflow for Plant Protoplast Isolation

Caption: Workflow for isolating protoplasts from plant tissue using this compound.

Experimental Workflow for Fungal Protoplast Isolation

Caption: Workflow for isolating protoplasts from fungal mycelia using this compound.

Logical Relationships in Protoplast Isolation

The successful isolation of protoplasts is dependent on the interplay of several key factors. The following diagram illustrates the logical relationships between these factors.

Caption: Key factors influencing the success of protoplast isolation.

Conclusion

This compound, with its potent mix of cell wall degrading enzymes, is a valuable and versatile tool for researchers in plant biology, mycology, and biotechnology. By understanding its enzymatic properties and optimizing isolation protocols, scientists can efficiently generate high yields of viable protoplasts for a wide range of downstream applications, from fundamental research into cellular processes to the development of genetically modified organisms. The methodologies and data presented in this guide serve as a comprehensive resource for the effective utilization of this compound in the laboratory.

References

- 1. This compound - Creative Enzymes [creative-enzymes.com]

- 2. This compound: The Versatile Enzyme Powering Diverse Industrial Applications – Creative Enzymes Blog [creative-enzymes.com]

- 3. ドリセラーゼ™ 担子菌類 BioReagent, suitable for plant cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | fungal protoplasting enzyme preparation | CAS# 85186-71-6 | ell wall degrading enzyme| InvivoChem [invivochem.com]

Driselase for Fungal Cell Wall Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal cell wall, a complex and dynamic structure essential for fungal viability and pathogenesis, presents a key target for antifungal drug development and a barrier to genetic manipulation. Driselase, a commercially available enzyme mixture derived from the basidiomycete Irpex lacteus (previously reported as being from Trichoderma viride), has emerged as a powerful tool for the enzymatic degradation of fungal cell walls.[1][2] This technical guide provides a comprehensive overview of this compound, its enzymatic composition, mechanism of action, and its application in fungal research, with a focus on the generation of protoplasts. Detailed experimental protocols, quantitative data on its efficacy, and visual representations of the degradation process are presented to assist researchers in leveraging this potent enzyme cocktail.

Introduction to the Fungal Cell Wall

The fungal cell wall is a multi-layered structure primarily composed of a scaffold of polysaccharides, which accounts for approximately 90% of its dry weight.[3] This intricate matrix provides structural integrity, protects the cell from osmotic stress, and mediates interactions with the environment. The primary components of the fungal cell wall include:

-

β-Glucans: These are the most abundant structural polysaccharides, forming the core of the cell wall.[4] They are primarily composed of β-1,3-glucan chains with β-1,6-glucan branches.[5]

-

Chitin (B13524): A long-chain polymer of N-acetylglucosamine, chitin is another crucial structural component, often found cross-linked to β-glucans.[6]

-

Glycoproteins: These proteins are heavily glycosylated with mannose (mannoproteins) and are located on the outer surface of the cell wall, playing roles in adhesion and immunogenicity.

The unique composition of the fungal cell wall, absent in mammalian cells, makes it an attractive target for the development of antifungal therapies.

This compound: A Multi-Enzymatic Complex

This compound is a crude enzyme preparation containing a mixture of hydrolytic enzymes that act synergistically to break down the complex polymers of the fungal cell wall.[7] While initially developed for the degradation of plant cell walls, its efficacy in generating fungal protoplasts has been widely demonstrated.

Enzymatic Composition and Activities

The power of this compound lies in its diverse enzymatic cocktail. The primary activities relevant to fungal cell wall degradation include:

-